molecular formula C15H16ClF2NO B1293711 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride CAS No. 50376-82-4

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride

Cat. No. B1293711
CAS RN: 50376-82-4
M. Wt: 299.74 g/mol
InChI Key: CKYHSWCXRPLMJA-UHFFFAOYSA-N
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Description

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride, also known as 2-BFM-HCl, is a small molecule that has been widely studied in the field of scientific research. It is a compound that has been used in a variety of applications, including drug development, chemical synthesis, and biochemical research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride involves the reaction of 4-fluorobenzaldehyde with paraformaldehyde to form bis(4-fluorophenyl)methanol, which is then reacted with ethylene diamine to form 2-(Bis(4-fluorophenyl)methoxy)ethanamine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Starting Materials
4-fluorobenzaldehyde, paraformaldehyde, ethylene diamine, hydrochloric acid

Reaction
Step 1: Reaction of 4-fluorobenzaldehyde with paraformaldehyde in the presence of a catalyst to form bis(4-fluorophenyl)methanol., Step 2: Reaction of bis(4-fluorophenyl)methanol with ethylene diamine in the presence of a catalyst to form 2-(Bis(4-fluorophenyl)methoxy)ethanamine., Step 3: Addition of hydrochloric acid to the amine to form the hydrochloride salt of 2-(Bis(4-fluorophenyl)methoxy)ethanamine.

Scientific Research Applications

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemical research. In drug development, it has been used as a starting material for the synthesis of novel small molecules that have potential therapeutic applications. In chemical synthesis, it has been used as a reagent in the synthesis of various organic compounds. In biochemical research, it has been used as a substrate for the study of enzyme kinetics and as a tool to study the structure and function of proteins.

Mechanism Of Action

The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride is not well understood. It is believed that the compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed to interact with other biomolecules, such as lipids, and to affect their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride are not well understood. However, it has been observed to have an inhibitory effect on certain enzymes, such as protein kinases and phosphatases, and to modulate the activity of certain proteins, such as G-proteins. It has also been observed to have an effect on the expression of certain genes, such as those involved in cell cycle regulation.

Advantages And Limitations For Lab Experiments

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory settings. However, it has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. It is also not very stable in organic solvents, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride. It could be used in the development of novel small molecules for therapeutic applications. It could also be used in the synthesis of organic compounds for use in drug development and chemical synthesis. It could also be used in the study of enzyme kinetics and protein structure and function. Finally, it could be used in the study of gene expression and cell cycle regulation.

properties

IUPAC Name

2-[bis(4-fluorophenyl)methoxy]ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO.ClH/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYHSWCXRPLMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCC[NH3+])F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride

CAS RN

50376-82-4
Record name Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050376824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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